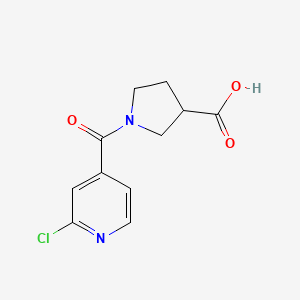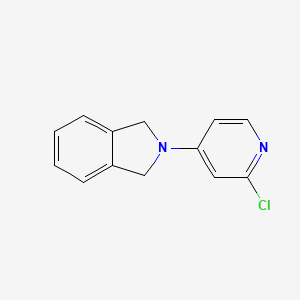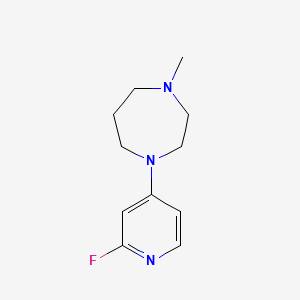
1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane
Overview
Description
The compound is a derivative of fluoropyridine . Fluoropyridines are a class of compounds that contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a fluorine atom .
Synthesis Analysis
While specific synthesis methods for “1-(2-Fluoropyridin-4-yl)-4-methyl-1,4-diazepane” were not found, fluoropyridines can be synthesized through various methods, including halogen exchange reactions .Molecular Structure Analysis
The molecular structure of fluoropyridines generally consists of a pyridine ring with a fluorine atom attached . The exact structure of “this compound” would depend on the positions of the fluorine atom and the diazepane ring in the molecule.Chemical Reactions Analysis
Fluoropyridines are often used as intermediates in the synthesis of more complex molecules . They can undergo various chemical reactions, including coupling reactions and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of fluoropyridines can vary depending on the specific compound. Factors such as the position of the fluorine atom and the presence of other functional groups can significantly influence these properties .Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on the regiospecific synthesis and structural studies of diazepine derivatives, including those with fluoro-substituents. For instance, a study by Alonso et al. (2020) highlights the synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, providing insights into the molecular structure and dynamics of these compounds. The research offers a comprehensive analysis of NMR spectra and X-ray crystallography, elucidating the effects of the seven-membered diazepin-2-one moiety on the compound's structural properties (Alonso et al., 2020).
Catalytic Applications and Reactivity
Manganese(II) complexes with diazepane backbones, as reported by Saravanan, Sankaralingam, and Palaniandavar (2014), demonstrate the potential of diazepine derivatives in catalyzing olefin epoxidation. The study explores how the nucleophilicity of peroxo complexes influences reactivity, providing a foundation for developing efficient catalysts based on diazepane derivatives (Saravanan et al., 2014).
Antimicrobial and Anticancer Activity
Research into diazepine derivatives has also delved into their potential antimicrobial and anticancer activities. Verma et al. (2015) synthesized a series of diazepine-based compounds, demonstrating significant antimicrobial and anticancer properties. Their work highlights the importance of structural modifications in enhancing the bioactivity of diazepine derivatives, with specific compounds showing promise as potent antimicrobial agents and anticancer agents (Verma et al., 2015).
Novel Synthetic Routes
Gomi, Kouketsu, Ohgiya, and Shibuya (2012) developed a practical synthesis for a key intermediate of the Rho–kinase inhibitor K-115, showcasing the utility of diazepine derivatives in the synthesis of therapeutically relevant compounds. Their approach offers a scalable method for producing diazepine-based intermediates, contributing to the pharmaceutical applications of these compounds (Gomi et al., 2012).
Mechanism of Action
Fluoropyridines
are a class of compounds that have been of interest due to their unique physical, chemical, and biological properties . The presence of the strong electron-withdrawing fluorine substituent(s) in the aromatic ring makes fluoropyridines less reactive than their chlorinated and brominated analogues . Fluoropyridines have been used in the synthesis of various biologically active compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluoropyridin-4-yl)-4-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3/c1-14-5-2-6-15(8-7-14)10-3-4-13-11(12)9-10/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVUDOZIVMCNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



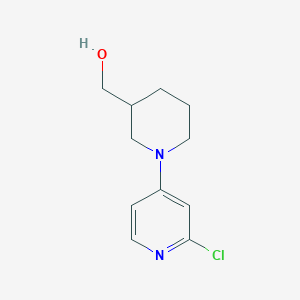

![2-[(2-Fluoropyridin-4-yl)(methyl)amino]ethan-1-ol](/img/structure/B1474559.png)
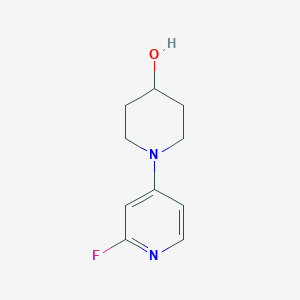


![5-(2-Chloropyridin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1474564.png)
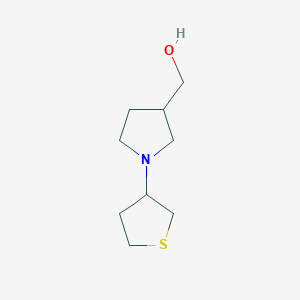
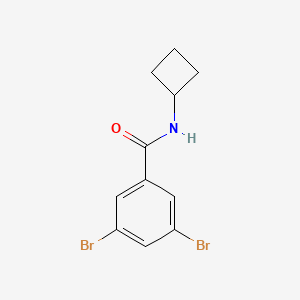

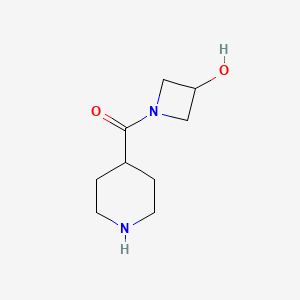
![(Hexan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1474574.png)
